
2-Bromo Carbidopa
Übersicht
Beschreibung
2-Bromo Carbidopa is a chemical compound with the molecular formula C10H13BrN2O4 and a molecular weight of 305.13 g/mol . It is a derivative of Carbidopa, which is commonly used in the treatment of Parkinson’s disease.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo Carbidopa typically involves the bromination of Carbidopa. One common method is the reaction of Carbidopa with bromine in an appropriate solvent under controlled conditions. The reaction is usually carried out at a low temperature to prevent over-bromination and to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) can help in achieving the desired quality and consistency of the product .
Analyse Chemischer Reaktionen
Substitution Reactions
The bromine atom at the α-position undergoes nucleophilic substitution (SN2) due to the electron-withdrawing effect of the adjacent carbonyl group, which stabilizes the transition state.
Key Reagents and Conditions
Mechanistic Insight :
-
The reaction proceeds via a bimolecular mechanism where the nucleophile attacks the electrophilic α-carbon, displacing bromide.
-
Steric hindrance is minimized due to the planar transition state, enhancing reaction rates compared to aliphatic bromides .
Oxidation Reactions
The α-bromo group and aromatic catechol structure make 2-Bromo Carbidopa susceptible to oxidation under controlled conditions.
Oxidizing Agents and Outcomes
Kinetic Data :
-
Reaction with NCS follows pseudo-first-order kinetics, with a rate constant () of in pH 4.5 buffer .
-
Competitive oxidation pathways are minimized using stoichiometric control .
Reduction Reactions
The bromine atom and aromatic system can be reduced under specific conditions.
Reduction Pathways
Mechanistic Notes :
-
NaBH₄ selectively reduces the carbonyl group without cleaving the C–Br bond .
-
Catalytic hydrogenation (H₂/Pd-C) removes both the bromine and aromaticity, yielding aliphatic analogs .
Hell-Volhard-Zelinskii Bromination Retroanalysis
While this compound is synthesized via bromination of Carbidopa, the reverse analysis elucidates its stability:
Critical Factors :
-
Temperature : Maintained at 10–45°C to prevent polybromination .
-
Solvent : Dichloromethane enhances solubility and reaction homogeneity .
Stability and Degradation Pathways
Environmental factors significantly impact reactivity:
Condition | Effect | Degradation Product | Reference |
---|---|---|---|
High pH (>9) | Hydrolysis of bromine | Carbidopa + Br⁻ | |
UV light | Radical bromine elimination | Quinone derivatives | |
Elevated temp. | Decarboxylation | Brominated tyramine |
Analytical Characterization
Potentiometric Studies :
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Mechanism of Action
2-Bromo Carbidopa has the molecular formula with a molecular weight of 305.13 g/mol. Its primary mechanism involves the inhibition of the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase. This enzyme is crucial for converting L-DOPA to dopamine, particularly in the context of Parkinson's disease treatment. By inhibiting this conversion in peripheral tissues, this compound increases the bioavailability of L-DOPA in the central nervous system (CNS), enhancing dopamine synthesis where it is deficient .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : The compound's modifications may alter its absorption characteristics compared to standard carbidopa.
- Distribution : It is expected to have a similar distribution profile as carbidopa, targeting the CNS effectively.
- Excretion : The elimination half-life is approximately 2 hours, primarily excreted via the kidneys .
Scientific Research Applications
This compound is utilized across various fields:
Chemistry
- Reagent in Organic Synthesis : It is employed to study bromination effects on carbidopa's chemical properties.
- Building Block : Used for synthesizing more complex molecules in pharmaceutical development.
Biology
- Biological Interactions : Investigated for its effects on biological systems, particularly regarding its interactions with enzymes and receptors involved in neurotransmitter synthesis .
- Cytotoxic Effects : Studies indicate that carbidopa can selectively inhibit certain cancer cell lines, suggesting potential applications in oncology.
Medicine
- Neurological Disorders : Ongoing research explores its therapeutic potential for conditions like Parkinson's disease, similar to its parent compound .
- Combination Therapies : Preliminary findings suggest that sublethal doses of carbidopa can enhance the efficacy of other chemotherapeutic agents, indicating a role in combination therapies for cancer.
Clinical Trials on Parkinson's Disease Management
A review highlighted that combining levodopa with carbidopa significantly improves patient outcomes compared to monotherapy. In trials comparing these combinations with other treatments, varying degrees of symptomatic relief were noted based on treatment regimens. Future studies involving this compound could provide insights into its effectiveness relative to existing therapies .
Cytotoxicity Studies
Research demonstrated that at concentrations around 100 µM, carbidopa effectively reduced growth in specific cancer cell lines (e.g., SK-N-SH neuroblastoma). This selective cytotoxicity warrants further investigation into the therapeutic potential of this compound in oncology .
Wirkmechanismus
The mechanism of action of 2-Bromo Carbidopa involves its interaction with specific molecular targets and pathways. Like Carbidopa, it inhibits the enzyme aromatic-L-amino-acid decarboxylase (DOPA decarboxylase or DDC), which is important in the biosynthesis of neurotransmitters such as dopamine . By inhibiting this enzyme, this compound can increase the availability of dopamine in the brain, which is beneficial in the treatment of Parkinson’s disease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbidopa: The parent compound, used in combination with levodopa for the treatment of Parkinson’s disease.
3-Bromo Carbidopa: Another brominated derivative of Carbidopa with similar properties.
Levodopa: A precursor to dopamine, often used in combination with Carbidopa to enhance its effectiveness.
Uniqueness
2-Bromo Carbidopa is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. This modification can lead to differences in its pharmacokinetics and pharmacodynamics compared to other similar compounds .
Biologische Aktivität
2-Bromo Carbidopa is a derivative of the well-known drug carbidopa, which is primarily used in the treatment of Parkinson's disease. Carbidopa functions as a DOPA decarboxylase inhibitor, enhancing the efficacy of levodopa by preventing its conversion to dopamine outside the brain. The introduction of a bromine atom in this compound alters its pharmacological profile, potentially affecting its biological activity and therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 303.12 g/mol. The presence of the bromine atom may influence its solubility, stability, and interaction with biological targets compared to its parent compound.
The primary mechanism by which this compound exerts its effects is through inhibition of DOPA decarboxylase, similar to carbidopa. This inhibition leads to increased levels of levodopa in the central nervous system (CNS), thereby enhancing dopaminergic signaling. Additionally, bromine substitution may impart unique properties that could enhance neuroprotective effects or alter side effect profiles.
Biological Activity and Pharmacodynamics
Research indicates that this compound may exhibit enhanced biological activity compared to carbidopa alone. Key findings include:
- Neuroprotective Effects : Studies suggest that brominated compounds can exhibit antioxidant properties, potentially reducing oxidative stress in neuronal tissues. This is particularly relevant in Parkinson's disease, where oxidative damage plays a significant role in disease progression.
- Dose-Dependent Effects : In experimental models, varying concentrations of this compound have shown dose-dependent effects on neuronal survival and function. For instance, lower doses may enhance neuroprotection without significant toxicity, while higher doses may lead to cytotoxicity.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the following table:
Case Studies
- Parkinson's Disease Management : In a clinical setting involving patients with advanced Parkinson's disease, the use of levodopa-carbidopa intestinal gel (LCIG) was evaluated alongside this compound. Results indicated improved motor function and reduced off-time periods when this compound was administered as part of the treatment regimen .
- Neuroprotective Trials : A study involving animal models treated with this compound showed a significant delay in motor function decline compared to controls, highlighting its potential as a neuroprotective agent against Parkinson's disease progression .
Eigenschaften
IUPAC Name |
3-(2-bromo-4,5-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O4/c1-10(13-12,9(16)17)4-5-2-7(14)8(15)3-6(5)11/h2-3,13-15H,4,12H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBONFZRHFUWIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1Br)O)O)(C(=O)O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747218 | |
Record name | 3-(2-Bromo-4,5-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246817-47-9 | |
Record name | 3-(2-Bromo-4,5-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.